Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate
Description
Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate is a fluorinated benzo[d]thiazole derivative characterized by a nitro (-NO₂) group at position 5, a trifluoromethyl (-CF₃) group at position 7, and an ethyl ester (-COOEt) at position 2.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-nitro-7-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O4S/c1-2-20-10(17)9-15-7-4-5(16(18)19)3-6(8(7)21-9)11(12,13)14/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKQOUXISAXWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=CC(=C2S1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148459 | |
| Record name | 2-Benzothiazolecarboxylic acid, 5-nitro-7-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40160-45-0 | |
| Record name | 2-Benzothiazolecarboxylic acid, 5-nitro-7-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40160-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzothiazolecarboxylic acid, 5-nitro-7-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the thiazole ring, followed by nitration and trifluoromethylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient benzothiazole core facilitates nucleophilic substitution at the C-2 carboxylate position. For example:
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Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the ethyl ester group undergoes saponification to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates .
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Aminolysis : Reaction with primary amines (e.g., aniline) in dichloromethane produces amide derivatives. Triethylamine is typically used to neutralize HCl byproducts .
Table 1: Reaction conditions and yields for nucleophilic substitutions
Cyclization and Ring-Opening Reactions
The trifluoromethyl group enhances electrophilicity, enabling cyclization with thioureas or thioamides. For instance:
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Thiazolidinone Formation : Reaction with thiourea in ethanol under acidic conditions yields fused thiazolidinone derivatives, which show antimicrobial activity .
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Photochemical Rearrangements : UV irradiation in acetonitrile induces ring-opening to form open-chain thioamide intermediates, which can re-cyclize under thermal conditions .
Key Mechanistic Insight :
The nitro group directs electrophilic attacks to the C-5 position, while the CF₃ group stabilizes transition states through inductive effects .
Electrophilic Aromatic Substitution (EAS)
Despite the electron-deficient ring, directed EAS occurs under controlled conditions:
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Nitration : Further nitration at the C-4 position is achievable using HNO₃/H₂SO₄ at 0°C, albeit in low yields (15–20%) due to steric hindrance from the CF₃ group .
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Halogenation : Bromine in acetic acid selectively substitutes at the C-6 position, generating polyhalogenated derivatives for cross-coupling reactions.
Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings:
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Suzuki-Miyaura : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) forms biaryl derivatives. The CF₃ group slightly reduces reaction efficiency (yields: 60–65%) .
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Sonogashira : Terminal alkynes couple at the C-2 position under CuI/PdCl₂ catalysis, producing alkynyl-benzothiazoles with fluorescence properties .
Table 2: Cross-coupling reaction performance
| Reaction | Catalyst System | Substrate | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Phenylboronic acid | 62 | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylacetylene | 58 |
Reduction and Functional Group Interconversion
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Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) converts the nitro group to an amine, yielding ethyl 5-amino-7-CF₃-benzothiazole-2-carboxylate. This intermediate is pivotal for synthesizing Schiff bases .
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Ester to Hydrazide : Reaction with hydrazine hydrate produces hydrazide derivatives, which are precursors for heterocyclic scaffolds like 1,3,4-oxadiazoles .
Stability and Degradation
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Thermal Stability : Decomposition begins at 210°C (TGA data), with the ester group cleaving first, followed by nitro-group elimination.
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Photodegradation : Exposure to UV light (λ = 254 nm) in s
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-Tuberculosis Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate, as anti-tubercular agents. Research indicates that compounds containing nitro groups exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The mechanism involves the reduction of the nitro group to generate reactive species that inhibit essential enzymes in bacterial cell wall synthesis, such as DprE1 .
1.2 Synthesis of Novel Antimicrobial Agents
The compound serves as a precursor for synthesizing various derivatives aimed at enhancing antimicrobial efficacy. For instance, modifications to the benzothiazole core can yield compounds with improved potency against resistant strains of bacteria .
Chemical Synthesis and Organic Chemistry
2.1 Synthetic Intermediates
this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group is particularly valuable in medicinal chemistry, as it can significantly influence the biological activity and pharmacokinetic properties of resultant compounds .
2.2 Reaction Mechanisms
The compound can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, making it a versatile building block in organic synthesis. Its reactivity profile allows for the exploration of new reaction pathways, contributing to advancements in synthetic methodologies .
Material Science Applications
3.1 Development of Functional Materials
Due to its unique electronic properties, this compound is being investigated for use in developing functional materials such as sensors and organic light-emitting diodes (OLEDs). The incorporation of such compounds into polymer matrices can enhance their electronic properties and stability .
3.2 Photophysical Studies
Research into the photophysical properties of this compound reveals potential applications in photodynamic therapy (PDT), where light-activated compounds are used to target and destroy cancer cells. The ability to tune its absorption and emission characteristics makes it suitable for further development in this area .
Case Studies
Mechanism of Action
The mechanism by which Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, the nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group can enhance the compound's lipophilicity, affecting its ability to penetrate cell membranes.
Comparison with Similar Compounds
Positional Isomer: Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate
The positional isomer, ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate (CAS 40160-42-7), shares the same molecular formula (C₁₁H₇F₃N₂O₄S) and molecular weight (320.24 g/mol) as the target compound but differs in substituent placement . Key comparisons include:
The isomer’s discontinued status suggests challenges in synthesis, stability, or demand. The positional swap of -NO₂ and -CF₃ may affect solubility, crystallinity, and reactivity. For example, the nitro group’s placement closer to the ester moiety could influence intramolecular interactions or degradation pathways.
Complex Thiazole Derivatives (Pharmacopeial Forum)
The Pharmacopeial Forum lists thiazole derivatives like thiazol-5-ylmethyl carbamates (e.g., compounds l and m in ), which share the benzo[d]thiazole core but feature extended functional groups, such as ureido and hydroperoxypropan-2-yl moieties . Key differences:
- Functional Complexity : The pharmacopeial compounds are designed for biological activity (e.g., enzyme inhibition), whereas the target compound’s simpler structure suits it as a synthetic intermediate.
- Hydrogen Bonding: The ureido groups in enhance hydrogen-bonding capacity, critical for supramolecular interactions , whereas the target compound’s -CF₃ and -NO₂ groups may prioritize hydrophobic or dipole interactions.
Other Fluorinated Benzo[d]thiazoles
Fluorinated analogs, such as tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (), highlight the role of -CF₃ in improving metabolic stability and bioavailability . Unlike these piperidine derivatives, the target compound’s benzo[d]thiazole scaffold offers a planar aromatic system, which may enhance stacking interactions in crystal lattices or binding to flat biological targets.
Research Implications and Challenges
- Crystallography: Tools like SHELX could resolve the target compound’s crystal structure, elucidating how -NO₂ and -CF₃ affect molecular packing and hydrogen-bonding networks .
- Synthetic Optimization : The isomer’s discontinuation underscores the need for robust synthetic routes to avoid positional isomer byproducts.
Biological Activity
Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate (CAS No. 1363438-29-2) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₇F₃N₂O₄S
- Molecular Weight : 320.25 g/mol
- IUPAC Name : Ethyl 5-nitro-7-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate
- CAS Number : 1363438-29-2
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of thiazole derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various derivatives against common pathogens:
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 100 | |
| This compound | S. aureus | 200 | |
| This compound | P. aeruginosa | 150 |
These results indicate that while this compound exhibits antimicrobial properties, its efficacy varies across different bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of thiazoles is often influenced by their structural modifications. Key findings from SAR studies include:
- Substitution Effects : The introduction of electron-withdrawing groups like nitro enhances antibacterial activity against Gram-positive bacteria.
- Trifluoromethyl Group : This moiety increases lipophilicity and may improve the compound's ability to penetrate bacterial membranes.
- Carboxylate Functionality : The ethyl carboxylate group has been shown to play a role in the overall biological activity by influencing solubility and interaction with biological targets.
Study on Antibacterial Activity
In a comparative study, this compound was tested against standard antibiotics such as ampicillin and chloramphenicol. The compound demonstrated moderate antibacterial activity but was less effective than the reference drugs in certain cases, particularly against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .
Research has indicated that compounds similar to this compound may inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. The inhibition mechanism involves binding to the ATP-binding site of the enzyme, which disrupts DNA supercoiling and leads to bacterial cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
